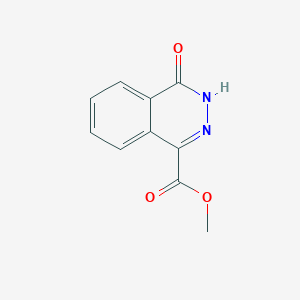

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Overview

Description

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol It is a derivative of phthalazine and is characterized by the presence of a methyl ester group and a keto group at the 4-position of the dihydrophthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves the condensation of phthalic anhydride with hydrazine to form 3,4-dihydrophthalazine-1,4-dione. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory preparation, with optimizations for yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the keto group can lead to the formation of corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Alcohol derivatives.

Substitution: Substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research indicates that methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate and its derivatives exhibit significant antitumor activity. In a study evaluating its effects on various human solid tumor and leukemia cell lines, the compound demonstrated a survival rate of less than 10% for all tested tumor cells at a concentration of 40 μg/mL. This suggests strong potential for development as an anticancer agent.

Antibacterial Properties

The compound has also been tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. Results showed that synthesized derivatives possess significant antibacterial effects, indicating potential applications in treating bacterial infections.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the production of various biologically active heterocycles, including:

- Dicarboxylic Acid Amides : The compound can be transformed into dicarboxylic acid amides through specific synthetic pathways.

- Fused Triazine Rings : Its unique structure allows it to participate in reactions leading to the formation of fused triazine rings, which are important in pharmaceutical chemistry.

Interaction Studies

Research into the interactions of this compound with biological targets is crucial for understanding its mechanism of action. For instance, studies have focused on its reactivity with enzymes, which could reveal pathways for drug development and enhance its biological activity.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, this compound was synthesized and evaluated against seven human solid tumor cell lines and HL-60 leukemia cells. The findings indicated that the compound significantly inhibited cell growth at specified concentrations, outperforming some existing treatments like temozolomide.

Case Study 2: Antibacterial Testing

The antibacterial efficacy was assessed through minimum inhibitory concentration (MIC) tests against various bacterial strains. The results confirmed that the synthesized derivatives exhibited potent antibacterial properties, suggesting their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The keto group and ester functionality may allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity .

Comparison with Similar Compounds

- N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

- Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

- 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Comparison: Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is unique due to its methyl ester group, which influences its reactivity and solubility compared to its analogs. For instance, the ethyl ester variant may have different solubility properties, while the carboxamide derivative may exhibit different hydrogen bonding capabilities .

Biological Activity

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phthalazine core with a keto group and an ester functionality. This structure is significant as it allows for interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest that it can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism is believed to involve the compound's ability to interact with molecular targets that regulate cell growth and survival pathways.

Case Study:

A study evaluating the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations. The apoptotic pathways activated were linked to the modulation of key signaling proteins involved in cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. It shows activity against various bacterial strains, suggesting its utility as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above table summarizes the MIC values for this compound against selected bacterial strains. These findings indicate that the compound has potential as a therapeutic agent in treating bacterial infections.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition: The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways critical for cell survival.

- Cellular Pathway Modulation: It may influence pathways related to cell proliferation and apoptosis by interacting with specific receptors or signaling molecules .

Research Applications

This compound has several applications in scientific research:

- Chemistry: Used as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

- Medicine: Explored for drug development due to its unique structural features that allow diverse modifications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with substituted carbonyl precursors. For example, derivatives of phthalazin-1(2H)-one (the core scaffold) have been prepared by reacting hydrazine hydrate with substituted benzaldehydes under reflux in ethanol, followed by esterification . Optimization involves:

- Catalyst Selection: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Temperature Control: Maintain reflux conditions (70–80°C) to balance reaction rate and byproduct formation.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product with >95% purity.

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Analyze - and -NMR to confirm proton environments and carbonyl/ester functionalities. For instance, the phthalazinone carbonyl typically resonates at δ 160–165 ppm in -NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 219.0645 for C₁₀H₈N₂O₃) .

- X-ray Crystallography: Use SHELX for structure refinement and ORTEP-III for visualization. For example, SHELXL refines anisotropic displacement parameters to resolve bond-length discrepancies .

Advanced Research Questions

Q. What strategies enable functionalization of the phthalazinone core to enhance bioactivity?

Methodological Answer: Target the C-1 carboxylate and C-4 carbonyl groups for derivatization:

- Substitution at C-4: Introduce fluorobenzyl groups via nucleophilic substitution (e.g., using 2-fluoro-5-(bromomethyl)benzaldehyde) to improve pharmacokinetic properties .

- Ester Hydrolysis: Convert the methyl ester to a carboxylic acid for further coupling (e.g., with piperazine derivatives) to modulate solubility .

- Metal-Catalyzed Cross-Coupling: Employ Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the phthalazinone ring, enhancing binding affinity .

Q. How can computational and experimental data resolve contradictions in reaction mechanisms?

Methodological Answer: Address discrepancies (e.g., unexpected regioselectivity) via:

- DFT Calculations: Model transition states to predict favored reaction pathways. For example, compute activation energies for competing cyclization routes .

- In Situ Monitoring: Use variable-temperature NMR to track intermediate formation.

- Crystallographic Validation: Refine crystal structures with SHELX to confirm stereochemical outcomes .

Q. What advanced techniques detect trace impurities in synthesized batches?

Methodological Answer:

- HPLC-PDA/MS: Use reversed-phase C18 columns (acetonitrile/water gradient) to separate impurities. For example, detect the olaparib impurity (CAS 763114-04-1) at ppm levels .

- 2D NMR (COSY, HSQC): Resolve overlapping signals from byproducts (e.g., hydrolyzed esters or dimerized species) .

- XRD Pair Distribution Function (PDF): Analyze amorphous impurities in crystalline batches .

Properties

IUPAC Name |

methyl 4-oxo-3H-phthalazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)8-6-4-2-3-5-7(6)9(13)12-11-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUYKCWVZJBMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353883 | |

| Record name | Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53960-10-4 | |

| Record name | Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.